molecular formula C17H18N4O4 B3611238 2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

Cat. No. B3611238
M. Wt: 342.35 g/mol
InChI Key: ARINAHYQGPHIFW-UHFFFAOYSA-N
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Description

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, a heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . The ring system of this compound is isoelectronic with that of purines, making it a possible surrogate of the purine ring .


Synthesis Analysis

The compound has been synthesized successfully via an efficient one-pot three-component reaction of 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine, 1,3-dicarbonyl compounds, and aldehydes . This method is part of a broader approach to creating [1,2,4]triazolo[1,5-a]pyrimidines .


Molecular Structure Analysis

The structure of the compound includes a 1,2,4-triazolo[1,5-a]pyrimidine scaffold, which is isoelectronic with the purine ring . This structural similarity has led to investigations of these derivatives as possible isosteric replacements for purines .

Mechanism of Action

Target of Action

The primary target of AKOS001878561 is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase . It is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

AKOS001878561 acts as an inhibitor of CDK2 . It binds to the active site of CDK2, thereby preventing the kinase from phosphorylating its substrates . This inhibitory action disrupts the normal progression of the cell cycle, leading to the inhibition of cell proliferation .

Biochemical Pathways

The inhibition of CDK2 by AKOS001878561 affects the cell cycle regulation pathway . CDK2, in association with cyclin A, controls the progression of cells through the G1/S checkpoint of the cell cycle . By inhibiting CDK2, AKOS001878561 prevents cells from progressing beyond this checkpoint, thereby halting cell division and proliferation .

Pharmacokinetics

For instance, the absorption of the compound would determine how quickly it enters systemic circulation, while its distribution would affect how it reaches its target cells. The metabolism of the compound could alter its structure and activity, and its excretion would influence the duration of its action .

Result of Action

The inhibition of CDK2 by AKOS001878561 leads to significant anti-proliferative effects . It has been shown to inhibit the growth of various cell lines, including MCF-7 and HCT-116, with IC50 values in the nanomolar range . Furthermore, it has been observed to induce apoptosis within HCT cells .

Future Directions

Given the compound’s potent antitumor activity and its versatility as a scaffold in drug design, it represents a promising direction for future research . Further investigation into its properties and potential applications could lead to the development of new therapeutic agents.

properties

IUPAC Name

11-(3,4,5-trimethoxyphenyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),8,10-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c1-23-12-7-9(8-13(24-2)14(12)25-3)15-19-17-18-11-6-4-5-10(11)16(22)21(17)20-15/h7-8H,4-6H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARINAHYQGPHIFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NC3=NC4=C(CCC4)C(=O)N3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 2
Reactant of Route 2
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 3
Reactant of Route 3
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 4
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 5
Reactant of Route 5
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one
Reactant of Route 6
Reactant of Route 6
2-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one

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